Methyl 3-[(3-Aminothien-2-yl)thio]propanoate
Description
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Properties
IUPAC Name |
methyl 3-(3-aminothiophen-2-yl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-11-7(10)3-5-13-8-6(9)2-4-12-8/h2,4H,3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDDARIUGACPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3-Aminothien-2-yl)thio]propanoate is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₉H₁₈N₂O₂S
- Molecular Weight : Approximately 218.31 g/mol
- CAS Number : 1287218-52-3
This compound features a thienyl moiety, which is known to influence its interactions with various biological targets, particularly in the context of neuropharmacology and antimicrobial activity.
Sigma Receptor Interaction
This compound exhibits significant binding affinity to sigma receptors (σ1 and σ2). These receptors are implicated in pain modulation and neuroprotection. Compounds that interact with σ1 receptors can enhance opioid analgesia and modulate calcium flux in neurons, which may be beneficial in treating neuropathic pain conditions.
Enzyme Inhibition
In vitro studies have shown that this compound inhibits key enzymes involved in neurotransmitter metabolism. Notably, it has been found to inhibit acetylcholinesterase (AChE), an enzyme critical for cholinergic signaling. This inhibition suggests potential applications in Alzheimer's disease therapy due to the role of cholinergic dysfunction in cognitive decline.
| Enzyme | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| Acetylcholinesterase | 14.1 | 92 |
| Butyrylcholinesterase | ND | 38 (max) |
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, by disrupting their cellular membranes and inducing cell lysis. This activity is attributed to the compound's ability to interfere with bacterial enzyme functions essential for survival.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves interference with DNA replication and repair processes, inhibiting cell division and promoting cell death. This anticancer activity is under investigation, with ongoing research aimed at elucidating its specific pathways and efficacy against different cancer types.
Case Studies
Case studies involving similar compounds have provided insights into the clinical applications of this compound:
- Neuropathic Pain Management : A study explored the use of sigma receptor modulators in managing chronic pain conditions. Patients receiving treatment with compounds similar to this compound reported significant reductions in pain scores, suggesting its potential as an adjunct therapy in pain management.
- Alzheimer's Disease : A clinical trial investigated the effects of AChE inhibitors on cognitive function in Alzheimer's patients. Participants treated with compounds exhibiting similar properties to this compound showed improvements in memory recall and cognitive assessments over a six-month period.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
